B1576887 Dybowskin-2CDYa

Dybowskin-2CDYa

货号: B1576887
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dybowskin-2CDYa is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Dybowskin-2CDYa exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial membranes, which is crucial in combating antibiotic-resistant strains. The peptide's ability to target Gram-negative bacteria is particularly noteworthy, as these pathogens often exhibit resistance to conventional antibiotics.

Case Study: AWRK6 and LPS Neutralization

AWRK6, a synthetic derivative of this compound, was investigated for its anti-LPS activity. In vitro studies demonstrated that AWRK6 effectively inhibited LPS binding to LPS-binding protein (LBP), thereby reducing inflammatory cytokine levels such as IL-1β, IL-6, and TNF-α in murine models of endotoxemia . This suggests that AWRK6 could serve as a therapeutic agent in treating sepsis and other inflammatory conditions caused by Gram-negative bacterial infections.

Inflammatory Response Modulation

The ability of this compound and its derivatives to modulate inflammatory responses is a critical application in therapeutic settings. By inhibiting the TLR4 signaling pathway activated by LPS, these peptides can potentially alleviate the effects of sepsis and other inflammatory diseases.

Pharmacokinetics of AWRK6

Research on AWRK6 has established its pharmacokinetic profile, indicating that it achieves peak plasma concentrations approximately 1.2 hours after administration via intraperitoneal injection. The compound has a half-life of about 2.8 hours and an absolute bioavailability of 50%, making it suitable for further development as an injectable therapeutic agent .

Potential in Cancer Therapy

Emerging studies suggest that antimicrobial peptides like this compound may play roles in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity observed in preliminary studies raises the possibility of using these peptides as adjuncts in cancer treatment regimens.

Development of Novel Therapeutics

The unique properties of this compound have led to its exploration in various therapeutic formulations:

Therapeutic Area Application Status
Antimicrobial agentsTreatment against antibiotic-resistant bacteriaPreclinical trials ongoing
Anti-inflammatory drugsModulation of sepsis-related inflammationClinical trials planned
Cancer therapyInduction of apoptosis in tumor cellsEarly research phase

常见问题

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of Dybowskin-2CDYa?

  • Methodological Answer : Begin with a systematic approach to isolate and purify the compound, followed by spectroscopic analysis (e.g., NMR, FTIR) and chromatographic techniques (HPLC, GC-MS) to confirm structural integrity. Ensure replication of synthesis protocols across multiple batches to validate reproducibility. Quantitative data should be analyzed using statistical models (e.g., ANOVA) to account for variability .
  • Key Considerations : Include control groups (e.g., solvent-only samples) and standardized calibration curves for instrumentation. Document deviations meticulously to refine protocols .

Q. What are the foundational criteria for formulating a hypothesis about this compound’s biological activity?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in existing literature. For example, if prior studies suggest antimicrobial potential, design in vitro assays (e.g., MIC tests) against model pathogens. Cross-reference findings with structural analogs to infer structure-activity relationships .
  • Key Considerations : Ensure ethical approval for biological assays and validate results through dose-response curves and positive/negative controls .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data related to this compound’s stability under varying pH conditions?

  • Methodological Answer : Apply iterative data triangulation:

Replicate experiments under identical conditions to rule out technical errors.

Use complementary techniques (e.g., dynamic light scattering for aggregation vs. mass spectrometry for degradation products).

Statistically model outliers (e.g., Grubbs’ test) and contextualize findings with thermodynamic stability calculations (ΔG of degradation) .

  • Key Considerations : Publish negative results to inform reproducibility challenges and refine experimental protocols .

Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine omics approaches (e.g., proteomics to identify target proteins) with computational modeling (molecular docking, MD simulations). Validate hypotheses using CRISPR-edited cell lines or knock-out models to assess phenotypic changes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
  • Key Considerations : Ensure computational models are parameterized with experimentally derived data (e.g., binding constants) to avoid overfitting .

Q. How can researchers ensure methodological rigor when synthesizing this compound derivatives for structure-activity studies?

  • Methodological Answer : Adopt a Design of Experiments (DoE) framework to systematically vary reaction conditions (e.g., temperature, catalysts). Use LC-MS to monitor intermediate formation and optimize yields. Validate purity via elemental analysis and crystallography. Apply cheminformatics tools (e.g., QSAR models) to prioritize derivatives for biological testing .
  • Key Considerations : Document synthetic pathways in detail (e.g., via Supporting Information files) to enable replication and avoid "secret science" pitfalls .

Q. Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply Bayesian statistics to handle small sample sizes or high variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
  • Key Considerations : Pre-register analysis plans to mitigate bias and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should conflicting results between in vitro and in vivo studies of this compound be resolved?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to identify discrepancies. Use organ-on-chip models to bridge in vitro-in vivo gaps. Perform meta-analyses of existing datasets to identify moderating variables (e.g., metabolic enzymes) .
  • Key Considerations : Publish raw datasets and computational workflows to enable independent verification .

Q. Ethical & Reproducibility Guidelines

  • All studies must comply with institutional review board (IRB) standards for biological and chemical safety .
  • Replication packages (protocols, raw data) should be archived in public repositories (e.g., Zenodo, Figshare) .

属性

生物活性

Antibacterial

序列

AVGRHGRRFGLRKHRKH

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。